(2-((Diethylamino)methyl)phenyl)boronic acid
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Overview
Description
(2-((Diethylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diethylaminomethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .
Industrial Production Methods: Industrial production of (2-((Diethylamino)methyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-((Diethylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
(2-((Diethylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-((Diethylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
- (2-((Dimethylamino)methyl)phenyl)boronic acid
- Phenylboronic acid
- (2-(N,N-Dimethylaminomethyl)phenylboronic acid)
Uniqueness: (2-((Diethylamino)methyl)phenyl)boronic acid is unique due to its diethylaminomethyl group, which imparts distinct electronic and steric properties, making it particularly effective in certain coupling reactions and applications .
Properties
IUPAC Name |
[2-(diethylaminomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPVXMWYGYZPIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(CC)CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538186 |
Source
|
Record name | {2-[(Diethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95753-24-5 |
Source
|
Record name | {2-[(Diethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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